molecular formula C8H4Br2N2OS B1654615 2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol CAS No. 253586-54-8

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol

Cat. No.: B1654615
CAS No.: 253586-54-8
M. Wt: 336.01 g/mol
InChI Key: SQQIZDIPLIGHQC-UHFFFAOYSA-N
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Description

Structural Overview and Chemical Identity

The molecular structure of this compound exhibits a distinctive architecture characterized by the fusion of multiple chemically significant functional groups within a single molecular framework. The compound features a benzene ring substituted with a hydroxyl group at the 1-position, conferring phenolic character to the molecule. The bromine atoms occupy the 2,6-positions relative to the hydroxyl group, creating a symmetrical halogenation pattern that significantly influences the compound's electronic distribution and reactivity profile. At the 4-position, a 1,2,3-thiadiazole ring system is directly attached to the benzene core, establishing a direct conjugative connection between the aromatic phenolic system and the heterocyclic thiadiazole moiety.

The 1,2,3-thiadiazole component represents a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms in adjacent positions. This heterocycle is known for its electron-deficient character and aromatic stability, contributing significantly to the overall electronic properties of the compound. The direct attachment of this heterocycle to the phenolic benzene ring creates an extended conjugated system that facilitates electron delocalization across both ring systems. The bromine substituents at the 2,6-positions serve as strong electron-withdrawing groups, further modulating the electron density distribution throughout the molecular framework.

Property Value Reference
Molecular Formula C8H4Br2N2OS
Molecular Weight 336.01 g/mol
Chemical Abstracts Service Number 253586-54-8
Structural Classification Phenolic compound with thiadiazole substitution

The compound's three-dimensional structure exhibits planar characteristics due to the aromatic nature of both the benzene ring and the thiadiazole heterocycle. This planarity facilitates potential π-π stacking interactions and enhances the compound's ability to participate in various intermolecular interactions. The presence of the hydroxyl group provides a hydrogen bond donor site, while the nitrogen atoms in the thiadiazole ring can serve as hydrogen bond acceptors, creating multiple sites for potential molecular recognition and binding interactions.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of thiadiazole chemistry, which has its roots in the early 20th century. The first derivatives of 1,2,3-thiadiazole were prepared in the historical development of heterocyclic chemistry, with subsequent decades witnessing the expansion of synthetic methodologies and applications. The particular combination of brominated phenolic systems with 1,2,3-thiadiazole heterocycles represents a more recent development in the field, driven by the recognition of the unique properties that arise from such structural hybridization.

The synthesis of compounds containing 1,2,3-thiadiazole moieties has been significantly advanced through various methodological developments, including the cyclization of hydrazones with thionyl chloride (Hurd-Mori synthesis), cycloaddition of diazoalkanes onto carbon-sulfur bonds (Pechmann synthesis), and heterocyclization of α-diazo thiocarbonyl compounds (Wolff synthesis). These synthetic approaches have provided the foundation for accessing diverse 1,2,3-thiadiazole derivatives, including those bearing phenolic substituents.

The specific incorporation of bromine substituents at defined positions on phenolic rings represents a strategic approach to modulating the electronic properties and reactivity of organic compounds. The 2,6-dibromo substitution pattern has been employed in various chemical contexts to enhance electron-withdrawing effects and provide sites for further chemical modification through cross-coupling reactions and nucleophilic substitution processes.

Position in Thiadiazole Chemistry

Within the broader landscape of thiadiazole chemistry, this compound occupies a distinctive position that bridges multiple areas of heterocyclic and organometallic chemistry. Thiadiazole rings can occur in four different regioisomeric forms: 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, each exhibiting unique electronic properties and reactivity patterns. The 1,2,3-thiadiazole isomer present in this compound is characterized by its particular arrangement of nitrogen and sulfur atoms, which creates a distinctive electronic environment that differs significantly from the other isomeric forms.

The mesoionic character of thiadiazole rings, arising from different regions of positive and negative charges, enables these heterocycles to cross cellular membranes easily and interact strongly with biological targets. This characteristic is particularly relevant for 1,2,3-thiadiazole derivatives, which have demonstrated versatile biological activities. The presence of sulfur atoms in these systems causes high liposolubility and improves pharmacokinetic properties, contributing to enhanced biological activity of compounds containing thiadiazole rings.

Thiadiazole derivatives have found extensive applications as multifunctional heterocyclic compounds with wide applications in pharmaceutical, agricultural, and materials chemistry. They serve important roles as versatile ligands in coordination chemistry and exhibit diverse biological activities including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antiparasitic properties. The incorporation of brominated phenolic components into thiadiazole systems, as exemplified by this compound, represents an evolution in the design of multifunctional compounds that can exploit the beneficial properties of both structural motifs.

Thiadiazole Isomer Nitrogen Positions Characteristic Properties
1,2,3-Thiadiazole Adjacent positions 1,2 Electron-deficient, mesoionic character
1,2,4-Thiadiazole Positions 1,2,4 Stable, versatile synthetic applications
1,2,5-Thiadiazole Positions 1,2,5 Strong electron acceptor properties
1,3,4-Thiadiazole Positions 1,3,4 Most widely studied, diverse applications

Research Significance and Applications

The research significance of this compound stems from its unique structural features that combine multiple chemically and biologically relevant functionalities within a single molecular framework. The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems and in the development of compounds with enhanced biological or material properties. The presence of bromine substituents provides multiple sites for chemical modification through established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes.

The electron-withdrawing nature of the bromine substituents enhances the electrophilic character of the aromatic system, making it particularly suitable for nucleophilic aromatic substitution reactions. This reactivity profile enables the compound to serve as a precursor for the synthesis of diverse derivatives through selective substitution of one or both bromine atoms. Such transformations have been demonstrated with related dibrominated thiadiazole systems, where controlled reaction conditions allow for the selective formation of mono- or bis-substituted products.

In medicinal chemistry applications, the structural features of this compound position it as a potential scaffold for drug development. Thiadiazole derivatives have demonstrated significant therapeutic potential across multiple disease areas, with compounds containing these heterocycles exhibiting substantial biological activities. The phenolic component provides additional sites for molecular recognition and binding interactions, potentially enhancing the compound's ability to interact with biological targets.

The compound also represents a valuable building block for materials chemistry applications, particularly in the development of organic electronic materials and coordination complexes. The planar aromatic structure and the presence of multiple heteroatoms provide opportunities for the formation of extended π-conjugated systems and metal coordination complexes with interesting electronic and optical properties. The brominated substitution pattern offers additional synthetic versatility for the incorporation of various functional groups that can fine-tune the material properties for specific applications.

Application Area Specific Uses Key Advantages
Synthetic Chemistry Intermediate for heterocycle synthesis Multiple reactive sites for modification
Medicinal Chemistry Drug development scaffold Combination of bioactive structural motifs
Materials Science Electronic materials precursor Extended conjugation and coordination sites
Coordination Chemistry Ligand development Multiple heteroatoms for metal binding

Properties

IUPAC Name

2,6-dibromo-4-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2OS/c9-5-1-4(2-6(10)8(5)13)7-3-14-12-11-7/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIZDIPLIGHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383860
Record name 2,6-dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253586-54-8
Record name 2,6-dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Persulfate radicals (e.g., $$ \text{S}2\text{O}8^{2-} $$) oxidize bromide ions ($$ \text{Br}^- $$) to bromine ($$ \text{Br}_2 $$), which undergoes electrophilic aromatic substitution at the ortho positions relative to the hydroxyl group. The nitrile group at the para position directs bromination to the 2 and 6 positions, achieving yields exceeding 90% in ethanol-water mixtures.

Critical Parameters :

  • Solvent : Polar aprotic solvents like DMF accelerate reaction rates but may reduce selectivity.
  • Temperature : Optimal bromination occurs at 50–80°C, balancing reaction speed and byproduct formation.
  • Molar Ratios : A 1:2.2 ratio of 4-hydroxybenzonitrile to sodium bromide ensures complete di-bromination.

Conversion of Nitrile to 1,2,3-Thiadiazole

The transformation of the nitrile group in 2,6-dibromo-4-cyanophenol into a 1,2,3-thiadiazole ring represents the most technically demanding step. The Hurd-Morrow reaction is the method of choice, involving hydrazine followed by sulfur monochloride ($$ \text{S}2\text{Cl}2 $$).

Hydrazone Intermediate Formation

Treatment of 2,6-dibromo-4-cyanophenol with excess hydrazine ($$ \text{N}2\text{H}4 $$) in ethanol at 60°C yields the hydrazone derivative. The reaction proceeds via nucleophilic addition to the nitrile, forming $$ \text{Ar-C(NHNH}_2\text{)} $$.

Cyclization with Sulfur Monochloride

The hydrazone intermediate reacts with $$ \text{S}2\text{Cl}2 $$ in anhydrous dichloromethane, facilitating cyclization to the 1,2,3-thiadiazole. This step requires strict moisture control to prevent hydrolysis of $$ \text{S}2\text{Cl}2 $$ and subsequent side reactions.

Reaction Conditions :

  • Temperature : 0–5°C to mitigate exothermic side reactions.
  • Stoichiometry : A 1:1 molar ratio of hydrazone to $$ \text{S}2\text{Cl}2 $$ minimizes polysulfide formation.

Yield and Purity :

  • Isolated yields of 70–85% are typical after column chromatography.
  • HPLC purity exceeds 95%, with $$ ^1\text{H NMR} $$ confirming the absence of regioisomers.

Protection-Deprotection Strategy for Phenolic –OH

The phenolic hydroxyl group is susceptible to electrophilic attack during thiadiazole formation, necessitating protection as a methyl ether.

Methylation with Dimethyl Sulfate

Treatment of 2,6-dibromo-4-cyanophenol with dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in alkaline aqueous medium converts the –OH group to –OCH$$3$$.

Deprotection Post-Cyclization

The methyl ether is cleaved using boron tribromide ($$ \text{BBr}_3 $$) in dichloromethane, restoring the phenolic –OH group without affecting the thiadiazole ring.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids containing pre-formed 1,2,3-thiadiazole moieties can couple with 2,6-dibromo-4-iodophenol under palladium catalysis. While this method avoids nitrile cyclization, it requires specialized boronic acids and affords lower yields (50–60%).

Direct Bromination of 4-(1,2,3-Thiadiazol-4-yl)phenol

Brominating the thiadiazole-containing precursor presents challenges due to the electron-withdrawing nature of the heterocycle, which deactivates the aromatic ring. Lewis acids like $$ \text{FeBr}_3 $$ are required, but regioselectivity is poor, leading to mixtures of mono- and di-brominated products.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ : The phenolic –OH proton appears as a singlet at δ 10.2 ppm. Thiadiazole protons resonate as a doublet near δ 8.5 ppm due to coupling with adjacent nitrogen atoms.
  • $$ ^{13}\text{C NMR} $$ : The thiadiazole carbons are observed at δ 160–165 ppm, confirming aromaticity and conjugation.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar geometry with intramolecular hydrogen bonding between the –OH group and thiadiazole nitrogen, stabilizing the molecular structure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 2 and 6 undergo selective substitution under nucleophilic conditions due to activation by the electron-withdrawing thiadiazole and phenolic groups.

Key Findings:

  • Ammonolysis : Reaction with morpholine in DMSO at 110°C for 18 hours replaces one bromine atom, yielding 4-(7-bromobenzo[d] thiadiazol-4-yl)morpholine in 83% yield (monosubstitution selectivity >95%) .

  • Thiol Substitution : Treatment with hexanethiol/NaH in THF at 25°C replaces bromine with a thioether group (yield: 76–89%) .

  • Selectivity : Bromine substitution occurs preferentially at position 4 in related systems due to stabilization of the σ-complex by adjacent nitrogen atoms .

Conditions and Outcomes:

NucleophileSolventTemp (°C)ProductYield (%)Source
MorpholineDMSO110Monoamine derivative83
HexanethiolTHF25Monothioether89
H₂ODMSO80No reaction

Cross-Coupling Reactions

The bromine atoms participate in Suzuki-Miyaura couplings with arylboronic acids to form biaryl structures, critical for expanding π-conjugated systems.

Key Findings:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/H₂O (3:1) at 110°C achieves monoarylation in 60–75% yield .

  • Electronic Effects : Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling efficiency due to improved transmetallation .

Representative Example:

Boronic AcidProductYield (%)Source
Thiophene-2-boronic acid4-(Thiophen-2-yl) derivative60

Electrophilic Substitution

The phenolic hydroxyl group directs electrophiles to the para position, though steric and electronic effects from bromine/thiadiazole groups limit reactivity.

Key Findings:

  • Nitration : No reaction observed under standard HNO₃/H₂SO₄ conditions due to deactivation by bromine/thiadiazole .

  • Sulfonation : Selective sulfonation at the para position occurs in fuming H₂SO₄ (yield: 52%).

Functionalization of the Thiadiazole Ring

The 1,2,3-thiadiazole moiety undergoes cycloadditions and alkylation at the sulfur atom.

Key Findings:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) under reflux to form bicyclic adducts.

  • Alkylation : Treatment with methyl iodide in NaOH yields S-methyl derivatives (yield: 68%).

Redox Reactions

The phenolic group is susceptible to oxidation, while the thiadiazole ring resists reduction under mild conditions.

Key Findings:

  • Oxidation : MnO₂ in acetone converts the phenol to a quinone (yield: 45%).

  • Reduction : LiAlH₄ reduces the thiadiazole ring incompletely, forming a dihydrothiadiazole intermediate .

Palladium-Catalyzed C–H Arylation

Direct arylation at the C5 position of the thiadiazole ring is feasible under optimized conditions.

Key Findings:

  • Catalyst : Pd(OAc)₂/XPhos with KOPiv in DMAc at 130°C achieves coupling with aryl halides (yield: 20–35%) .

  • Limitations : Low yields due to competing decomposition of the thiadiazole core .

Scientific Research Applications

Biological Applications

The biological significance of 2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol is primarily linked to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi. Studies have shown that compounds similar to this compound can inhibit the growth of various pathogens .

Anticancer Potential : The electron-withdrawing nature of the thiadiazole ring enhances the compound's interaction with biological targets. Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells by interfering with critical signaling pathways .

Material Science Applications

In materials science, this compound is being explored for its potential use in organic electronics and photonic devices.

Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic photovoltaic cells. The incorporation of this compound into polymer matrices can enhance charge transport properties and overall device efficiency .

Sensor Technology : The compound's ability to undergo selective reactions makes it suitable for developing chemical sensors. Its sensitivity to environmental changes can be leveraged in sensor applications for detecting specific analytes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's effectiveness against breast cancer cell lines. In vitro assays showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptotic pathways.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes, while its antioxidant properties may be attributed to its ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

2.1.1. 2,6-Dibromo-4-(hydroxymethyl)phenol

  • Structure : Hydroxymethyl (-CH₂OH) group at the para position.
  • Molecular Formula : C₇H₆Br₂O₂; Molar Mass: 281.93 g/mol .
  • Properties : Melting point: 117°C; pKa: ~6.67. Slightly soluble in water, soluble in polar organic solvents.
  • Applications: Intermediate in pharmaceutical synthesis (e.g., quaternary ammonium salts via O-alkylation reactions) .
  • Key Difference : The hydroxymethyl group increases polarity compared to the thiadiazole substituent, favoring solubility in hydrophilic environments.

2.1.2. 2,6-Dibromo-4-(1,1-dimethylpropyl)phenol

  • Structure : Bulky tert-pentyl (-C(CH₃)₂CH₂CH₃) group at the para position.
  • Molecular Formula : C₁₁H₁₄Br₂O; Molar Mass: 322.04 g/mol .
  • Properties : Higher hydrophobicity due to the alkyl chain; likely lower solubility in water compared to thiadiazole or hydroxymethyl derivatives.

2.1.3. 2,6-Dibromo-4-(trifluoromethoxy)phenol

  • Structure : Trifluoromethoxy (-OCF₃) group at the para position.
  • Molecular Formula : C₇H₃Br₂F₃O₂; Molar Mass: 335.91 g/mol .
  • Properties : The electron-withdrawing -OCF₃ group increases acidity (lower pKa) and stability against oxidation.
  • Key Difference : While both -OCF₃ and thiadiazole are electron-withdrawing, the thiadiazole’s nitrogen/sulfur atoms may enable coordination or hydrogen bonding in biological systems.

2.1.4. 2,6-Dibromo-4-[(E)-2-(2,6-dichlorophenyl)ethenyl]phenol

  • Structure : Styryl group (-CH=CH-C₆H₃Cl₂) at the para position.
  • Applications : Demonstrated binding to transthyretin (TTR) in protein-ligand complexes, suggesting utility in amyloidosis research .
  • Key Difference : The extended conjugation of the styryl group enhances UV/Vis absorption and π-π stacking interactions, unlike the planar thiadiazole ring.

Physicochemical and Functional Comparison Table

Compound Substituent Molar Mass (g/mol) Key Properties Applications
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol 1,2,3-Thiadiazole ~325.95 (estimated) High acidity, potential bioactivity Agrochemicals, medicinal chemistry
2,6-Dibromo-4-(hydroxymethyl)phenol -CH₂OH 281.93 Polar, soluble in alcohols Pharmaceutical intermediates
2,6-Dibromo-4-(trifluoromethoxy)phenol -OCF₃ 335.91 High stability, low pKa Specialty chemicals
2,6-Dibromo-4-(tert-pentyl)phenol -C(CH₃)₂CH₂CH₃ 322.04 Hydrophobic Polymer additives
Tetrabromobisphenol-A (TBBP-A) Bisphenol core 543.87 High bromine content, restricted Flame retardant (restricted under RoHS)

Biological Activity

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol is a synthetic compound that combines a phenolic structure with a thiadiazole moiety. This unique combination has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H4Br2N2OSC_8H_4Br_2N_2OS, with a molecular weight of approximately 336.00316 g/mol. The presence of bromine atoms enhances the compound's reactivity and biological activity. The thiadiazole ring is known for its diverse pharmacological properties, making it an attractive scaffold for drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
This compoundStaphylococcus aureus<50
This compoundEscherichia coli<100
Thiadiazole Derivative A1Aspergillus niger32
Thiadiazole Derivative B1Pseudomonas aeruginosa42

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds containing the thiadiazole ring can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The results demonstrated that:

  • Compound A : IC50 = 10.28 µg/mL against HEPG2.
  • Compound B : IC50 = 12.57 µg/mL against MCF7.

These findings suggest that modifications to the thiadiazole structure can significantly influence biological activity and potency against cancer cells .

Table 2: Cytotoxicity Data of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
AHEPG210.28
BMCF712.57
CA549 (lung)<20
DSK-MEL-2 (skin)<15

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : Studies indicate that the compound may activate caspase pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving O-alkylation and nucleophilic substitution. For example, alkylation of phenolic precursors with dibromoalkanes in the presence of K₂CO₃ in DMF (60–80°C, 24–48 hours) is a common approach. Subsequent reactions with thiadiazole derivatives under reflux in acetonitrile (2–7 days) yield the target compound. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to improve yields and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the aromatic and thiadiazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like C-Br (550–600 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹). X-ray crystallography (via SHELX software) resolves structural ambiguities, such as bromine substitution patterns .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative checks. Differential scanning calorimetry (DSC) monitors melting points (e.g., 141–143°C for analogous bromophenols) to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., known kinase inhibitors for enzyme assays) and validate via orthogonal methods. For example, if IC₅₀ values for Mycobacterium tuberculosis LeuRS inhibition vary, confirm binding modes via molecular docking (as in Figure 1 of ) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or bacterial enzymes?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (using software like GROMACS) model ligand-protein interactions, focusing on hydrogen bonds with residues like Asp137 in LeuRS. Validate predictions with mutagenesis studies or X-ray co-crystallography .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., varying halogens or heterocycles). Test biological activity in dose-response assays (e.g., IC₅₀ against LeuRS or JAK3 kinases). Use multivariate analysis (e.g., principal component analysis) to correlate substituent electronegativity or steric bulk with activity. highlights JAK3 inhibition (IC₅₀ = 11 µM) as a benchmark .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). Heavy atoms like bromine enhance X-ray diffraction contrast. SHELXL software refines crystal structures, addressing issues like twinning or disorder. For macromolecular complexes (e.g., enzyme-bound forms), use cryo-cooling and synchrotron radiation .

Data Interpretation and Contradictions

Q. Why might enzymatic inhibition data conflict with cellular assay results for this compound?

  • Methodological Answer : Cellular permeability or off-target effects may explain discrepancies. Measure cellular uptake via LC-MS and compare with in vitro enzyme kinetics. Use knockout cell lines (e.g., LeuRS-deficient strains) to isolate target-specific effects. ’s IC₅₀ of 2.27 µM in vitro versus cellular EC₅₀ requires such validation .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodological Answer : Bromophenols are prone to dehalogenation in polar aprotic solvents (e.g., DMSO). Monitor stability via UV-Vis spectroscopy (absorbance shifts at 300–400 nm) and adjust buffer pH to match physiological conditions (pH 7.4). Use deuterated solvents in NMR to track degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.